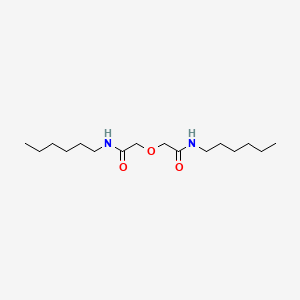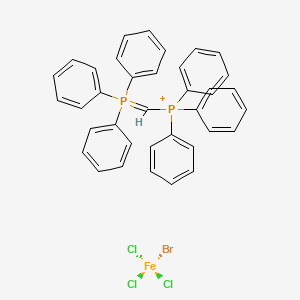
Bromo-trichloro-iron; triphenyl-(triphenylphosphoranylidenemethyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium is a complex organometallic compound It is known for its unique structure, which includes a bromo(trichloro)iron core and a triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium typically involves the reaction of iron trichloride with triphenylphosphine in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) species, while reduction may produce iron(I) species. Substitution reactions can result in a variety of complexes with different ligands.
Applications De Recherche Scientifique
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a diagnostic tool and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways involved depend on the particular application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organometallic complexes with iron and phosphine ligands, such as:
- Chloro(triphenylphosphine)iron
- Bromo(triphenylphosphine)iron
- Trichloro(triphenylphosphine)iron
Uniqueness
Bromo(trichloro)iron;triphenyl-[(triphenyl-lambda5-phosphanylidene)methyl]phosphanium is unique due to its specific combination of ligands and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties, making it particularly useful in certain catalytic and material science applications.
Propriétés
Numéro CAS |
24261-38-9 |
|---|---|
Formule moléculaire |
C37H31BrCl3FeP2+ |
Poids moléculaire |
779.7 g/mol |
Nom IUPAC |
bromo(trichloro)iron;triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium |
InChI |
InChI=1S/C37H31P2.BrH.3ClH.Fe/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;;;;;/h1-31H;4*1H;/q+1;;;;;+4/p-4 |
Clé InChI |
FHDSBEHMMDDXHT-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Fe](Cl)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)


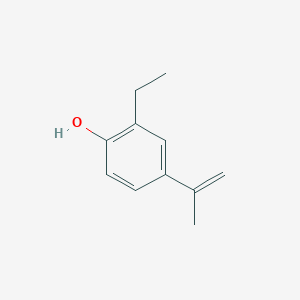
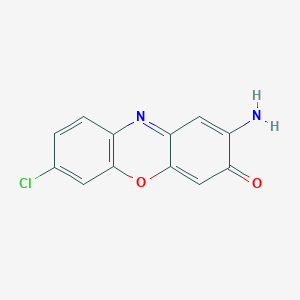
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
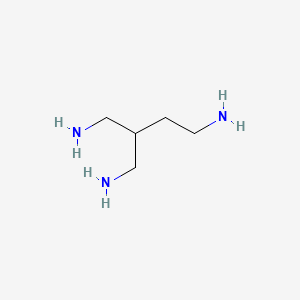
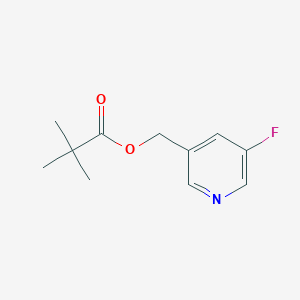
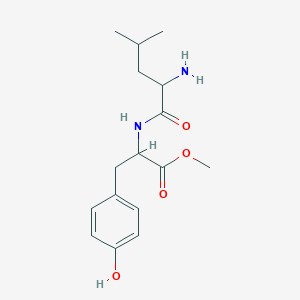
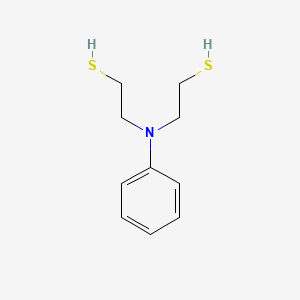
![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)

![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
